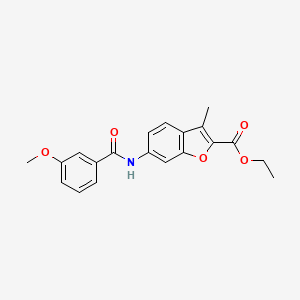
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) is a chiral compound with significant importance in organic chemistry. This compound features a tetrahydronaphthalene core with hydroxyl groups at the 1 and 4 positions, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1,4-naphthoquinone using sodium borohydride in methanol can yield the desired diol . Another method includes the catalytic hydrogenation of 1,4-dihydroxynaphthalene under specific conditions .
Industrial Production Methods
Industrial production of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol often involves large-scale catalytic hydrogenation processes. These methods ensure high yields and purity, making the compound suitable for various applications in pharmaceuticals and materials science .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol undergoes several types of chemical reactions, including:
Reduction: Further reduction of the diol can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated tetrahydronaphthalene compounds.
Applications De Recherche Scientifique
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, impacting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxynaphthalene: Similar structure but lacks the tetrahydronaphthalene core.
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol is unique due to its combination of a tetrahydronaphthalene core and hydroxyl groups, providing a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Propriétés
IUPAC Name |
(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMTZXWNUAYHT-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2409367.png)



![5-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2409374.png)
![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)



![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)

